molecular formula C28H29N3O3S B12031495 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone CAS No. 579440-57-6

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone

Cat. No.: B12031495
CAS No.: 579440-57-6
M. Wt: 487.6 g/mol
InChI Key: WVNBSNBABNZZST-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone: is a chemical compound with the following properties:

    Linear Formula: C28H29N3O3S

    CAS Number: 579440-57-6

    Molecular Weight: 487.626 g/mol

This compound belongs to the class of 1,2,4-triazole derivatives and features a triazole ring, a thiol group, and aromatic substituents. Its unique structure makes it intriguing for various applications.

Preparation Methods

Industrial Production: Industrial-scale production methods are not well-documented, given the compound’s limited availability

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the triazole sulfur or aromatic positions.

    Reduction: Reduction of the triazole ring or aromatic substituents is feasible.

Common Reagents and Conditions:

    Thiolation: Thiolating agents (eg

    Triazole Formation: Cyclization of appropriate precursors using base or acid catalysts.

    Aromatic Functionalization: Standard aromatic chemistry reagents (e.g., halogens, boronic acids) can modify the aromatic rings.

Major Products: The major products depend on the specific reaction conditions and substituents. Potential products include regioisomers, positional isomers, and stereochemical variants.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s thiol group may serve as a ligand in transition metal catalysis.

    Materials Science: Its unique structure could inspire novel materials or supramolecular assemblies.

Biology and Medicine:

    Drug Discovery: Researchers explore its potential as a scaffold for drug development.

    Bioconjugation: The thiol group allows for bioconjugation to biomolecules.

Industry:

    Fine Chemicals: Limited-scale production for specialized applications.

    Agrochemicals: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While no direct analogs exist, related compounds include:

    2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone:

    2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone:

These compounds share structural features but exhibit distinct properties.

Properties

CAS No.

579440-57-6

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone

InChI

InChI=1S/C28H29N3O3S/c1-28(2,3)21-11-9-19(10-12-21)26-29-30-27(31(26)22-13-15-23(33-4)16-14-22)35-18-25(32)20-7-6-8-24(17-20)34-5/h6-17H,18H2,1-5H3

InChI Key

WVNBSNBABNZZST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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